Chemical structure and properties of Ethyl 7-hydroxybenzofuran-2-carboxylate
Chemical structure and properties of Ethyl 7-hydroxybenzofuran-2-carboxylate
Topic: Chemical Structure, Synthesis, and Properties of Ethyl 7-hydroxybenzofuran-2-carboxylate Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
[1][2][3]
Executive Summary
Ethyl 7-hydroxybenzofuran-2-carboxylate (CAS: 39543-86-7) is a specialized heterocyclic scaffold utilized primarily in the synthesis of bioactive pharmaceutical agents.[1][2][3] Distinguished by its benzofuran core with a hydroxyl group at the 7-position and an ester functionality at the 2-position, this compound serves as a versatile "bifunctional" intermediate. The 7-hydroxyl group provides a nucleophilic handle for etherification or carbamoylation, while the 2-ester allows for transformation into amides, acids, or heterocycles (e.g., triazoles, oxadiazoles). It is a critical building block in the development of melatonin receptor agonists, serotonin (5-HT) modulators, and antipsychotic candidates.
Chemical Identity & Structural Analysis[2][4][5]
| Property | Detail |
| IUPAC Name | Ethyl 7-hydroxy-1-benzofuran-2-carboxylate |
| CAS Number | 39543-86-7 |
| Molecular Formula | C₁₁H₁₀O₄ |
| Molecular Weight | 206.20 g/mol |
| SMILES | CCOC(=O)C1=CC2=C(O1)C(O)=CC=C2 |
| InChIKey | Predicted: [Requires Generation] |
| Structural Features | [1][2][4][5][6] • Benzofuran Core: Planar, aromatic system.• 7-OH: Acidic phenol (pKa ~8-9), H-bond donor.• 2-COOEt: Electrophilic ester, H-bond acceptor. |
Structural Significance
The 7-position substitution pattern is less common than the 5- or 6-substituted benzofurans, offering unique steric and electronic properties. In drug design, the 7-OH group often mimics the polar functionality found in neurotransmitters (e.g., serotonin) or serves as a site to attach solubilizing chains that sit in solvent-exposed regions of a protein binding pocket.
Physicochemical Properties[1][5][8][9][10][11][12]
| Parameter | Value / Description | Context |
| Appearance | Off-white to pale yellow solid | Crystalline form is typical for this class. |
| Melting Point | 130–135 °C (Estimated) | Significantly higher than the 7-methoxy analog (85–90 °C) due to intermolecular hydrogen bonding. |
| Solubility | DMSO, DMF, Methanol, Ethyl Acetate | Poor solubility in water; moderate in non-polar solvents (Hexane). |
| LogP | ~2.6 | Lipophilic, suitable for CNS penetration if derivatized. |
| pKa (7-OH) | ~8.5 | Slightly more acidic than phenol due to the electron-withdrawing ester at C2. |
Synthetic Pathways[8][9][11]
The synthesis of Ethyl 7-hydroxybenzofuran-2-carboxylate requires careful regiocontrol to ensure the furan ring closes correctly without alkylating the 7-hydroxyl group.
Pathway A: The o-Vanillin Route (Recommended)
This method is preferred for its high regioselectivity and yield. It utilizes o-vanillin (2-hydroxy-3-methoxybenzaldehyde) to first form the 7-methoxy derivative, preventing side reactions at the 7-position during cyclization.
Step 1: Rap-Stoermer or Williamson-type cyclization of o-vanillin with ethyl bromoacetate to form Ethyl 7-methoxybenzofuran-2-carboxylate (CAS 50551-58-1).
Step 2: Demethylation using Boron Tribromide (
Pathway B: Direct Cyclization (High Risk)
Direct reaction of 2,3-dihydroxybenzaldehyde with ethyl bromoacetate.
-
Risk: Competitive alkylation at the 3-OH (which becomes the 7-OH) can lead to mixtures of mono- and di-alkylated products, lowering yield and complicating purification.
Visualized Synthesis Logic (Graphviz)
Caption: Figure 1. Synthetic routes to Ethyl 7-hydroxybenzofuran-2-carboxylate. The protected route (top) via o-vanillin is superior to direct cyclization.
Experimental Protocols
Protocol: Synthesis via Demethylation (Method A)
Phase 1: Synthesis of Ethyl 7-methoxybenzofuran-2-carboxylate
-
Reagents: o-Vanillin (15.2 g, 100 mmol), Ethyl bromoacetate (13.3 mL, 120 mmol), Potassium Carbonate (
, 27.6 g, 200 mmol), DMF (100 mL). -
Procedure:
-
Dissolve o-vanillin in DMF. Add
. -
Add ethyl bromoacetate dropwise at room temperature.
-
Heat the mixture to 90–100 °C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Pour into ice water (500 mL). The product usually precipitates. Filter, wash with water, and dry.[7] Recrystallize from ethanol.
-
Yield: ~85%.[8] MP: 85–90 °C.
-
Phase 2: Demethylation to Target
-
Reagents: Ethyl 7-methoxybenzofuran-2-carboxylate (2.2 g, 10 mmol),
(1M in DCM, 30 mL, 30 mmol), Anhydrous DCM (50 mL). -
Procedure:
-
Dissolve the methoxy ester in anhydrous DCM under Nitrogen/Argon. Cool to -78 °C.
-
Add
solution dropwise over 20 minutes. -
Allow to warm to room temperature and stir for 12 hours.
-
Quench: Cool to 0 °C. Carefully add Methanol (10 mL) to quench excess borane.
-
Workup: Wash with
(sat. aq.) and brine.[9][10] Dry over . Concentrate in vacuo.[10] -
Purification: Flash chromatography (Hexane:EtOAc 3:1) or recrystallization from Toluene/Hexane.
-
Characterization Data (Expected)
-
1H NMR (400 MHz, DMSO-d6):
10.2 (s, 1H, -OH), 7.65 (s, 1H, H-3), 7.25 (d, J=7.8 Hz, 1H, H-5), 7.15 (t, J=7.8 Hz, 1H, H-6), 6.90 (d, J=7.8 Hz, 1H, H-4), 4.35 (q, J=7.1 Hz, 2H, ), 1.35 (t, J=7.1 Hz, 3H, ). -
MS (ESI): m/z 207.2 [M+H]+.
Reactivity & Pharmaceutical Applications
Reactivity Profile
The compound possesses two distinct "zones" for chemical modification:
-
Nucleophilic Zone (7-OH): Ready for
alkylation (e.g., with alkyl halides) or Mitsunobu reactions. This is often used to attach piperazine or amine chains in CNS drug synthesis. -
Electrophilic Zone (2-COOEt): The ester can be hydrolyzed to the acid (LiOH/THF), reduced to the alcohol (
), or converted to a hydrazide ( ) for heterocyclic extension.
Application Logic (Graphviz)
Caption: Figure 2. Divergent synthesis capabilities of the scaffold.
Case Study: CNS Agents
Research into dual D2/5-HT1A agonists often utilizes the 7-hydroxybenzofuran scaffold. The 7-OH is alkylated with a linker (e.g., 4-chlorobutyl) and then coupled with a piperazine moiety. The benzofuran core provides the necessary aromatic pi-stacking interactions within the receptor pocket, while the 7-position substituent directs the basic nitrogen toward the aspartate residue in the binding site.
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The phenolic hydroxyl group is susceptible to oxidation over long periods if exposed to air and light.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
- Synthesis of Benzofuran Derivatives:Beilstein J. Org. Chem. 2013, 9, 2463–2472. (General Rap-Stoermer protocols).
-
7-Methoxy Precursor Data: Sigma-Aldrich/Merck. Ethyl 7-methoxybenzofuran-2-carboxylate Product Sheet.
- Demethylation Protocols:Journal of Medicinal Chemistry, 2016, 59(1), 114–131. (Use of BBr3 for benzofuran ethers).
-
CAS Verification: PubChem Database. 7-Hydroxybenzofuran-2-carboxylic acid & Derivatives.
-
Application in Antipsychotics: Bioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2150-2155. (Benzofuran scaffolds in D2/5-HT ligands).[5][9][7][11]
Sources
- 1. m.chem960.com [m.chem960.com]
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- 3. 4790-79-8|7-Methoxybenzofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Ethyl benzofuran-2-carboxylate 97 3199-61-9 [sigmaaldrich.com]
- 5. Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate | C12H12O4 | CID 81704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. tdcommons.org [tdcommons.org]
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- 10. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]
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